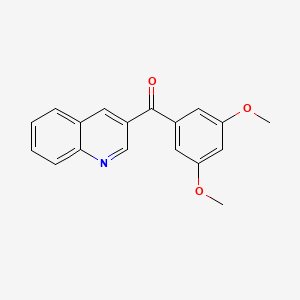

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone

Description

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is a methanone derivative featuring a quinoline moiety substituted at the 3-position and a 3,5-dimethoxyphenyl group. The quinoline ring system is known for its electron-deficient aromatic character, which may influence reactivity and binding interactions, while the 3,5-dimethoxyphenyl group contributes steric bulk and electron-donating properties .

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-15-8-13(9-16(10-15)22-2)18(20)14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGZOKMQWPHNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262015 | |

| Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-23-2 | |

| Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with quinoline derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde reacts with a quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methanone group can form covalent bonds with proteins, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Methanones

Several methanone derivatives with substituted phenyl groups are documented in the Handbook of Hydroxyacetophenones (). These compounds share the methanone core but differ in substituent positions and functional groups:

Key Differences :

- Electronic Effects: Chloro and hydroxyl groups in these analogs introduce electron-withdrawing and hydrogen-bonding capabilities, contrasting with the electron-donating methoxy groups in (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone.

- Synthetic Accessibility : The Friedel-Crafts method yields lower efficiency (~38%) compared to condensation reactions (65–89% yields for related compounds) .

Methanones with Aromatic Heterocycles

(3,5-Dimethoxyphenyl)(naphthalen-1-yl)methanone

Synthesized via MnO₂ oxidation of the corresponding alcohol (93% yield), this compound exhibits a naphthalene ring instead of quinoline.

Bis(3,5-dimethoxyphenyl)methanone

This symmetric derivative, prepared via MnO₂ oxidation (93% yield), lacks heterocyclic features but features dual 3,5-dimethoxyphenyl groups. Its rigid structure may favor crystallinity, as evidenced by its off-white solid state .

(3,5-Dimethoxyphenyl)(oxazol-2-yl)methanone

Documented in safety data sheets, this compound replaces quinoline with an oxazole ring. The oxazole’s electron-rich nature could alter reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Fluorinated Methanones

[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone (CAS 257880-90-3) incorporates trifluoromethyl and trifluoromethoxy groups, which drastically increase electronegativity and metabolic stability. Such fluorinated derivatives are prioritized in agrochemical and pharmaceutical development due to enhanced bioavailability .

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

- Quinoline vs.

- Methoxy vs. Chloro/Hydroxy : Methoxy groups enhance solubility in polar aprotic solvents, whereas chloro/hydroxy substituents favor aqueous solubility via hydrogen bonding .

Biological Activity

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline ring linked to a 3,5-dimethoxyphenyl group through a methanone functional group. The presence of methoxy groups is significant as they can influence the electronic properties and biological interactions of the molecule.

Quinoline-based compounds exhibit a broad spectrum of biological activities through various mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced energy production in cancer cells.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) following treatment contribute to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15.3 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 12.8 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.5 | Mitochondrial dysfunction and ROS generation |

A study on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .

Antimicrobial Activity

The compound also shows significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Streptomycin | 25 |

| Pseudomonas aeruginosa | 25 | Streptomycin | 1.25 |

| Klebsiella pneumoniae | 50 | - | - |

The compound showed comparable efficacy to streptomycin against S. aureus, indicating its potential as an antibacterial agent .

Study on Leukemia Cells

A study conducted on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .

Evaluation Against Bacterial Strains

Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at concentrations comparable to standard antibiotics .

Pharmacokinetics

Quinolones are known for their excellent tissue penetration, which may enhance the therapeutic efficacy of this compound in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.